Ethyl((2-[ethyl(methyl)amino]ethyl))amine: A Comprehensive Technical Guide to Properties, Reactivity, and Applications
Ethyl((2-[ethyl(methyl)amino]ethyl))amine: A Comprehensive Technical Guide to Properties, Reactivity, and Applications
Executive Summary
Ethyl((2-[ethyl(methyl)amino]ethyl))amine, standardized under the IUPAC nomenclature as N,N'-diethyl-N-methylethane-1,2-diamine (CAS: 104-79-0), is an asymmetric aliphatic diamine characterized by its dual-functional nature. Possessing both a sterically accessible secondary amine and a more substituted tertiary amine linked by an ethylene bridge, this molecule serves as a highly specialized reagent in both synthetic organic chemistry and advanced analytical detection methodologies.
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven applications, specifically focusing on its utility in aqueous Michael additions and electrochemiluminescence (ECL) derivatization.
Physicochemical Profiling & Structural Analysis
The utility of N,N'-diethyl-N-methylethane-1,2-diamine stems directly from its physical and electronic properties. The molecule is a clear, colorless liquid at standard temperature and pressure, exhibiting strong basicity and nucleophilicity[1].
Quantitative Physicochemical Data
The following table summarizes the core quantitative data necessary for laboratory handling and reaction stoichiometry calculations[1].
| Property | Value |
| Chemical Name | Ethyl((2-[ethyl(methyl)amino]ethyl))amine |
| IUPAC Name | N,N'-diethyl-N-methylethane-1,2-diamine |
| CAS Registry Number | 104-79-0 |
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 157 – 160 °C (lit.) |
| Density | 0.805 g/mL at 25 °C |
| Refractive Index ( n20/D ) | 1.4296 |
| Flash Point | 41 °C (106 °F) - Closed Cup |
| Appearance | Colorless to almost colorless clear liquid |
Structural Logic
The molecule's asymmetry is its defining feature. The secondary amine domain (N-ethyl) acts as the primary nucleophilic center due to lower steric hindrance. Conversely, the tertiary amine domain (N-ethyl, N-methyl) acts as an internal base, a proton shuttle, and a redox-active coreactant[2].
Figure 1: Functional domains of Ethyl((2-[ethyl(methyl)amino]ethyl))amine.
Synthetic Reactivity: Michael Additions in Frozen Media
In synthetic chemistry, N,N'-diethyl-N-methylethane-1,2-diamine is utilized for the modification of complex biomolecules. A premier example is its use in the Michael addition to the dehydroalanine side chain of nocathiacins (thiazolyl peptide antibiotics)[3].
Mechanistic Causality: The Freeze-Concentration Effect
Standard Michael additions of amines to dehydroalanine in organic solvents often yield complex mixtures or suffer from sluggish kinetics[4]. However, when the reaction is conducted in frozen water , the kinetics are drastically accelerated.
Why does freezing accelerate the reaction? As the aqueous solvent crystallizes into pure ice, the nocathiacin and the diamine are expelled from the solid ice lattice and forced into microscopic, unfrozen liquid inclusions. This phenomenon, known as the freeze-concentration effect, artificially spikes the local molarity of the reactants, overcoming the entropic barrier of the bimolecular addition[3]. The secondary amine of the diamine selectively attacks the electrophilic β-carbon of the dehydroalanine, while the tertiary amine assists in proton transfer, yielding the desired adduct with high chemoselectivity[3].
Figure 2: Michael addition mechanism in a frozen water matrix.
Self-Validating Protocol: Frozen-Water Michael Addition
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Matrix Preparation : Dissolve nocathiacin and 5.0 equivalents of N,N'-diethyl-N-methylethane-1,2-diamine in a minimal volume of water/co-solvent (e.g., DMSO) to ensure initial homogeneity.
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Cryo-Incubation : Submerge the reaction vessel in a cooling bath at -20 °C until the matrix is completely frozen. Causality: Complete freezing is required to initiate the phase separation that drives the freeze-concentration effect.
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Reaction Phase : Maintain the solid state at -20 °C for 12 hours.
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Isolation : Thaw the mixture at room temperature. Extract the aqueous phase with ethyl acetate (3x). Causality: The product is thermodynamically stable at room temperature once diluted; standard biphasic extraction efficiently separates the organic adduct from the unreacted water-soluble diamine.
Analytical Applications: Capillary Electrophoresis-ECL
Beyond synthesis, the molecule is a powerful derivatization agent for the quantitative determination of isocyanates via Capillary Electrophoresis (CE) coupled with tris(2,2'-bipyridine)ruthenium(II) ( Ru(bpy)32+ ) electrochemiluminescence (ECL)[2].
Mechanistic Causality: Dual-Function Derivatization
Isocyanates (e.g., hexamethylene diisocyanate) are highly toxic and reactive, making direct analysis difficult due to rapid hydrolysis in ambient moisture. N,N'-diethyl-N-methylethane-1,2-diamine solves this through its two distinct amine groups:
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The Secondary Amine reacts instantaneously with the isocyanate group to form a highly stable urea derivative, outcompeting hydrolysis[2].
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The Tertiary Amine acts as an ECL coreactant. Upon electrochemical oxidation at the anode, the tertiary amine loses a proton to form a strongly reducing radical. This radical reduces Ru(bpy)33+ to its excited state, Ru(bpy)32+∗ , which emits measurable light at ~620 nm upon relaxation[2].
Figure 3: Workflow for isocyanate derivatization and CE-ECL detection.
Self-Validating Protocol: CE-ECL Isocyanate Determination
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Reagent Preparation : Prepare a 10 mM solution of N,N'-diethyl-N-methylethane-1,2-diamine in anhydrous acetonitrile. Causality: Strict anhydrous conditions prevent the premature degradation of the target isocyanates before derivatization can occur.
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Derivatization : Mix the isocyanate sample with a 100-fold molar excess of the diamine reagent. Vortex for 1 minute at 25 °C. Causality: The massive stoichiometric excess drives the reaction kinetics to instantaneous completion, quantitatively trapping the isocyanate[2].
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Electrophoretic Separation : Inject the derivatized sample electrokinetically into a fused-silica capillary (e.g., 10 kV for 5 seconds). Apply a separation voltage of 10 kV using a 15 mM phosphate buffer at pH 6.5. Causality: A slightly acidic pH ensures the tertiary amine remains protonated, conferring a positive charge to the neutral urea derivative, which is essential for electrophoretic mobility.
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ECL Detection : Elute the analytes directly into an ECL cell containing 5 mM Ru(bpy)32+ and 50 mM phosphate buffer at pH 8.0. Apply a detection potential of 1.25 V. Causality: The transition to an alkaline pH (8.0) in the detection cell facilitates the efficient deprotonation of the oxidized tertiary amine radical, maximizing the quantum yield of the electrochemiluminescence[2].
Handling, Safety, and Storage Protocols
As a low-molecular-weight polyamine, N,N'-diethyl-N-methylethane-1,2-diamine requires stringent laboratory safety protocols[1]:
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Hazard Classification : Classified under GHS as a Flammable Liquid (Category 3) and Skin Corrosive (Category 1B). It causes severe skin burns and eye damage[1].
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Handling : Must be handled in a certified chemical fume hood using Type ABEK respirator filters, face shields, and chemically resistant gloves[1].
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Storage : Store strictly under an inert gas atmosphere (Argon or Nitrogen) in a cool, dark, and well-ventilated flammables cabinet. The compound is air-sensitive and will slowly degrade or form carbonates upon prolonged exposure to atmospheric carbon dioxide[1].
References
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Li, Haijuan, et al. "Determination of isocyanates by capillary electrophoresis with tris(2,2'-bipyridine)ruthenium(II) electrochemiluminescence." Electrophoresis, vol. 30, no. 22, 2009, pp. 3926-3931.[Link]
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Naidu, B. Narasimhulu, et al. "Organic reactions in frozen water: Michael addition of amines and thiols to the dehydroalanine side chain of nocathiacins." Tetrahedron Letters, vol. 45, no. 5, 2004, pp. 1059-1063.[Link]
